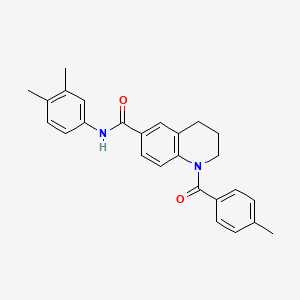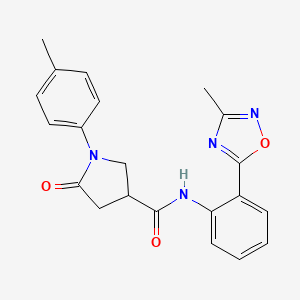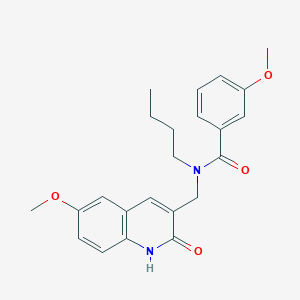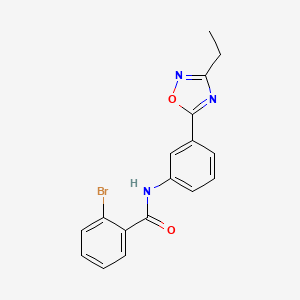
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HQPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQPB is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide involves its ability to inhibit the activity of a specific enzyme known as tubulin. Tubulin is a protein that plays a critical role in the formation of microtubules, which are essential for cell division. By inhibiting the activity of tubulin, this compound disrupts the formation of microtubules, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for various inflammatory conditions. This compound has also been shown to have neuroprotective properties, and has been studied as a potential treatment for various neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it an attractive target for cancer research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide. One area of interest is the development of more potent analogs of this compound that can overcome its limitations in terms of solubility. Another area of interest is the study of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions. Finally, there is also potential for the development of novel drug delivery systems for this compound, which could improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide involves a multi-step process that begins with the preparation of 2-hydroxyquinoline. This is followed by the reaction of 2-hydroxyquinoline with p-tolylmethylchloride to form the intermediate compound, N-(p-tolylmethyl)-2-hydroxyquinoline. The final step involves the reaction of N-(p-tolylmethyl)-2-hydroxyquinoline with 4-methylbenzoyl chloride to form this compound.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to have potent anti-cancer properties, and has been studied as a potential treatment for various types of cancer.
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-11-19(12-8-17)25(29)27(22-13-9-18(2)10-14-22)16-21-15-20-5-3-4-6-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCTTWHOXZESBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)


![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)


